3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone
Description
This compound features a quinoxalinone core (a bicyclic heterocycle with two nitrogen atoms) substituted at the 3-position by a hydrazino group (-NH-NH₂). The hydrazino group is further linked to a 4-piperidinylidene moiety, which carries a 3-chloro-5-(trifluoromethyl)-2-pyridinyl substituent. The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance lipophilicity and metabolic stability, while the hydrazino-piperidinylidene bridge may influence conformational flexibility and binding interactions .
Properties
IUPAC Name |
3-[2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]hydrazinyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N6O/c20-13-9-11(19(21,22)23)10-24-17(13)29-7-5-12(6-8-29)27-28-16-18(30)26-15-4-2-1-3-14(15)25-16/h1-4,9-10H,5-8H2,(H,25,28)(H,26,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPYIOUBGTAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NNC2=NC3=CC=CC=C3NC2=O)C4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the quinoxalinone core, followed by the introduction of the hydrazino group and the pyridinyl-piperidinylidene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to meet the required standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield quinoxalinone oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
The compound 3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone is a complex organic molecule with significant potential in various scientific and industrial applications. This article explores its applications, focusing on medicinal chemistry, biological research, and potential therapeutic uses.
Key Features
The unique structure of this compound includes:
- A quinoxalinone core that is known for its diverse biological activities.
- A hydrazino group that can facilitate interactions with various biological targets.
- Substituents such as trifluoromethyl and chloro groups that enhance its chemical reactivity and biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets. Here are some notable applications:
- Antitumor Activity : Research indicates that quinoxalinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the hydrazino group may enhance this activity by improving the compound's ability to penetrate cell membranes and interact with intracellular targets.
- Antimicrobial Properties : Compounds containing pyridine and quinoxaline structures have shown promising antimicrobial activities. The chlorinated and trifluoromethyl substituents may contribute to enhanced efficacy against resistant bacterial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biological Research
The compound's unique structure allows it to serve as a valuable tool in biological research:
- Enzyme Inhibition Studies : The hydrazino group can be utilized to develop inhibitors for various enzymes, particularly those involved in cancer progression or inflammation.
- Receptor Binding Studies : The compound can be used in studies aimed at understanding receptor-ligand interactions, particularly in the context of neurological disorders.
Case Study 1: Antitumor Activity
In a study published in Journal of Medicinal Chemistry, derivatives of quinoxalinone were synthesized and tested against human cancer cell lines. The results indicated that compounds with similar structural motifs demonstrated IC50 values in the low micromolar range, suggesting significant antitumor potential.
Case Study 2: Antimicrobial Efficacy
A comparative analysis published in Antimicrobial Agents and Chemotherapy evaluated various substituted quinoxalinones against Gram-positive and Gram-negative bacteria. The study found that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts.
Case Study 3: Anti-inflammatory Mechanism
Research published in Pharmacology Reports explored the anti-inflammatory effects of quinoxaline derivatives. The study demonstrated that certain compounds could significantly reduce pro-inflammatory cytokine levels in vitro, indicating their potential use in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism by which 3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following compounds share structural motifs with the target molecule, such as trifluoromethyl/chloro-substituted pyridinyl groups or heterocyclic cores:
5-(2-((3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl)Amino)Ethyl)-8-(Trifluoromethyl)(1,2,4)Triazolo[4,3-a]Quinoxalin-4(5H)-One
- Core Structure: Triazolo[4,3-a]quinoxaline (fused triazole and quinoxaline).
- Substituents: Ethylamino-linked 3-chloro-5-(trifluoromethyl)pyridinyl group; additional trifluoromethyl group at position 6.
- Molecular Weight : ~489.2 (calculated).
- The ethylamino linker may reduce steric hindrance compared to the hydrazino-piperidinylidene bridge in the target compound .
3-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-6,7,8-Trifluoro-4(1H)-Quinolinone
- Core Structure: Quinolinone (a fused benzene-pyridinone system).
- Substituents : 3-chloro-5-(trifluoromethyl)pyridinyl at position 3; three fluorine atoms at positions 6, 7, and 7.
- Molecular Weight : 366.66 g/mol (C₁₅H₅ClF₆N₂O).
- Fluorine substituents increase electronegativity and may enhance bioavailability .
4-Chloro-5-(Methylamino)-2-[3-(Trifluoromethyl)Phenyl]-2,3-Dihydropyridazin-3-One
- Core Structure: Pyridazinone (a six-membered ring with two adjacent nitrogen atoms).
- Substituents: Methylamino (-NHCH₃) at position 5; 3-(trifluoromethyl)phenyl at position 2.
- Molecular Weight : ~317.7 g/mol (C₁₂H₉ClF₃N₃O).
- Key Differences: The pyridazinone core is smaller and less aromatic than quinoxalinone, which may affect π-π stacking interactions. The methylamino group offers different steric and electronic profiles compared to hydrazino .
Physicochemical Properties
| Property | Target Compound | Triazoloquinoxaline (2.1.1) | Quinolinone (2.1.2) | Pyridazinone (2.1.3) |
|---|---|---|---|---|
| LogP (Predicted) | ~3.8 (high lipophilicity) | ~4.1 | ~3.5 | ~2.9 |
| Solubility | Low (due to CF₃ and Cl) | Very low | Moderate | Moderate |
| Hydrogen Bond Acceptors | 6 | 7 | 5 | 4 |
Notes:
- The target compound’s hydrazino group increases hydrogen-bonding capacity compared to pyridazinone derivatives.
- Fluorine atoms in 2.1.2 enhance electronegativity but reduce solubility .
Stability and Degradation
- Target Compound: The hydrazino group may be susceptible to oxidation, requiring stabilization via formulation.
- Triazoloquinoxaline (2.1.1): The triazole ring is generally stable but may degrade under UV light.
- Quinolinone (2.1.2): Fluorine substituents enhance resistance to metabolic degradation .
Biological Activity
The compound 3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a quinoxalinone core substituted with a hydrazino group and a piperidine derivative. The presence of a chloro and trifluoromethyl group on the pyridine ring enhances its lipophilicity and biological activity.
Structural Formula
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have been shown to enhance antibacterial activity against various strains of bacteria, including resistant strains. Studies suggest that this compound may inhibit bacterial growth through interference with cell wall synthesis or protein synthesis pathways.
Anticancer Properties
Preliminary studies have demonstrated that related quinoxaline derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases or inhibition of key signaling pathways such as the PI3K/Akt pathway.
Neuropharmacological Effects
Compounds similar to 3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone have been investigated for their potential antidepressant and anxiolytic effects. In vitro studies have shown that they can modulate serotonin receptors, which are crucial for mood regulation.
The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. This interaction may lead to altered gene expression profiles associated with various biological responses.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate | Structure | Antimicrobial, anticancer |
| 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-ethanaminium chloride | Structure | Antimicrobial |
| 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-piperidine-4-ol | Structure | Neuropharmacological effects |
Case Studies
Several case studies have highlighted the biological activities of compounds related to 3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone:
- Antimicrobial Efficacy : A study published in PubMed reported that derivatives showed significant activity against MRSA strains, suggesting potential use in treating resistant infections .
- Cancer Cell Line Studies : In vitro tests indicated that certain analogs could reduce viability in breast cancer cell lines by inducing apoptosis .
- Neuropharmacological Assessment : Research found that similar compounds displayed anxiolytic effects in animal models, indicating potential for development into therapeutic agents for anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
